molecular formula C11H10N2O3 B2872455 1-(2-Methoxyphenyl)-1H-imidazole-5-carboxylic acid CAS No. 762240-23-3

1-(2-Methoxyphenyl)-1H-imidazole-5-carboxylic acid

Cat. No.: B2872455
CAS No.: 762240-23-3
M. Wt: 218.212
InChI Key: RCIGXQOOKOSWEI-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of similar compounds often involves condensation reactions. For example, the compound 5-(4-hydroxy-3-methoxybenzyl)-2,2-dimethyl-1,3-dioxane-4,6-dione was obtained by condensation of 2,2-dimethyl-1,3-dioxane-4,6-dione (Meldrum’s acid) with 4-hydroxy-3-methoxybenzaldehyde in an acid-catalyzed, Knoevenagel-like reaction .

Scientific Research Applications

Corrosion Inhibition

One notable application of imidazole derivatives, including those related to 1-(2-Methoxyphenyl)-1H-imidazole-5-carboxylic acid, is in the field of corrosion inhibition. These compounds have been synthesized and investigated for their efficiency in protecting metals against corrosion. For instance, the derivative 4-(4,5-bis(4-methoxyphenyl)-1H-imidazol-2-yl)phenol, among others, demonstrated significant corrosion inhibition on mild steel in acidic solutions, showcasing up to 96% efficiency. The study highlighted the imidazole derivatives' strong adsorption following the Langmuir model and indicated their utility as mixed-type corrosion inhibitors, which involve both physisorption and chemisorption mechanisms (Prashanth et al., 2021).

Coordination Polymers and Metal-Organic Frameworks (MOFs)

Imidazole derivatives, including those structurally similar to this compound, have been employed in constructing coordination polymers and MOFs. These frameworks have diverse applications, ranging from catalysis to gas storage and separation. A study involving 2-(3-methoxyphenyl)-1H-imidazole-4,5-dicarboxylic acid and its dimethoxy variant as ligands resulted in the synthesis of several polymers with intriguing structures and properties, such as thermal stability and photoluminescence, highlighting the versatility of these imidazole-based ligands in designing functional materials (Xiong et al., 2013).

Anticancer and Antimicrobial Activities

The structural motif of this compound is found in compounds investigated for biological activities, including anticancer and antimicrobial effects. Research has demonstrated that certain imidazole-containing compounds exhibit promising anticancer properties against various cancer cell lines. For example, derivatives synthesized for their antiproliferative effects showed significant activity, underscoring the potential of imidazole frameworks in medicinal chemistry and drug development (Karthikeyan et al., 2017).

Spectroscopic Analysis and Molecular Docking

Imidazole derivatives are also a focal point for spectroscopic analysis and computational studies, including molecular docking, to understand their reactivity and potential interactions with biological targets. This approach aids in elucidating the mechanisms behind their biological activities and in the design of novel compounds with enhanced efficacy. Studies combining experimental and computational methods offer insights into the reactive properties of imidazole derivatives, paving the way for their application in various scientific fields (Hossain et al., 2018).

Properties

IUPAC Name

3-(2-methoxyphenyl)imidazole-4-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H10N2O3/c1-16-10-5-3-2-4-8(10)13-7-12-6-9(13)11(14)15/h2-7H,1H3,(H,14,15)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RCIGXQOOKOSWEI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC=C1N2C=NC=C2C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H10N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

218.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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